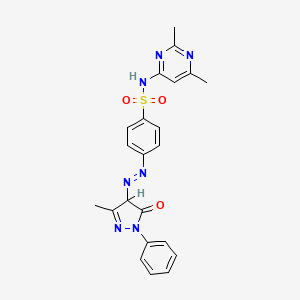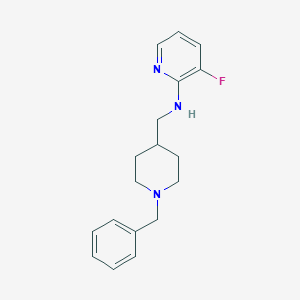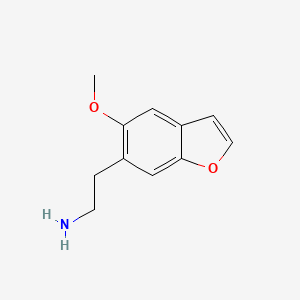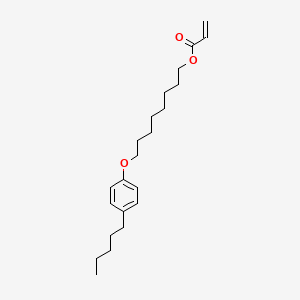
8-(4-Pentylphenoxy)octyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Pentylphenoxy)octyl acrylate is a specialized acrylate compound characterized by its unique structure, which includes a phenoxy group substituted with a pentyl chain and an octyl acrylate moiety. This compound is part of the broader family of acrylates, which are widely used in various industrial applications due to their reactive nature and ability to form polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Pentylphenoxy)octyl acrylate typically involves the esterification of 8-(4-pentylphenoxy)octanol with acrylic acid or its derivatives. One common method involves the reaction of 8-(4-pentylphenoxy)octanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of acrylates, including this compound, often employs continuous flow processes. These processes offer advantages such as improved safety, efficiency, and scalability. In a continuous flow setup, the reactants are continuously fed into a reactor, and the product is continuously removed. This method minimizes side reactions and allows for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Pentylphenoxy)octyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can polymerize to form polyacrylates, which are used in coatings, adhesives, and other applications.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Polymerization: Poly(this compound) is the primary product.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidized derivatives of the phenoxy group or the acrylate moiety.
Applications De Recherche Scientifique
8-(4-Pentylphenoxy)octyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in medical coatings and adhesives.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 8-(4-Pentylphenoxy)octyl acrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique mechanical and chemical properties due to the presence of the phenoxy and acrylate groups. The phenoxy group provides rigidity and thermal stability, while the acrylate moiety allows for cross-linking and flexibility. The molecular targets and pathways involved in its action are primarily related to its ability to form stable, high-performance polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Similar in structure but with a butyl group instead of the 8-(4-pentylphenoxy)octyl group.
Ethylhexyl acrylate: Contains an ethylhexyl group, commonly used in adhesives and coatings.
Methyl acrylate: A simpler acrylate with a methyl group, used in various polymer applications.
Uniqueness
8-(4-Pentylphenoxy)octyl acrylate is unique due to the presence of the phenoxy group substituted with a pentyl chain, which imparts specific mechanical and thermal properties to the resulting polymers. This makes it particularly suitable for high-performance applications where both flexibility and rigidity are required .
Propriétés
Formule moléculaire |
C22H34O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
8-(4-pentylphenoxy)octyl prop-2-enoate |
InChI |
InChI=1S/C22H34O3/c1-3-5-10-13-20-14-16-21(17-15-20)24-18-11-8-6-7-9-12-19-25-22(23)4-2/h4,14-17H,2-3,5-13,18-19H2,1H3 |
Clé InChI |
FUJRGJWLNMPKAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)OCCCCCCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)

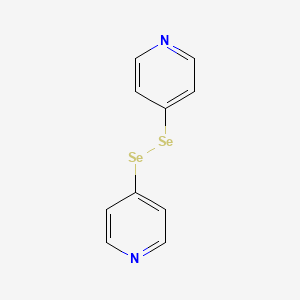

![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
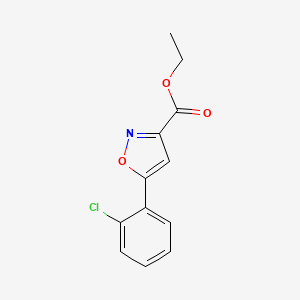
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
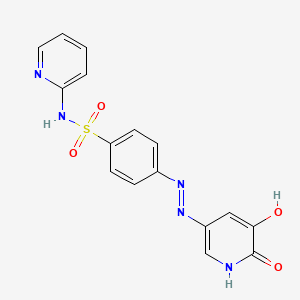
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
